

# 3-Chloro-4-methoxyaniline CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Chloro-4-methoxyaniline

Cat. No.: B1194202

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## In-Depth Technical Guide: 3-Chloro-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Chloro-4-methoxyaniline**, a key chemical intermediate. It covers its fundamental properties, synthesis, applications in drug development, and relevant experimental protocols.

### Core Compound Information

**3-Chloro-4-methoxyaniline**, also known as 3-chloro-p-anisidine, is an aromatic amine that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a chlorinated and methoxylated benzene ring with an amino group, makes it a valuable precursor for the synthesis of various complex molecules, particularly in the pharmaceutical and dye industries.

### Physicochemical Properties

The key physicochemical properties of **3-Chloro-4-methoxyaniline** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value
CAS Number	5345-54-0
Molecular Formula	C <sub>7</sub> H <sub>8</sub> ClNO
Molecular Weight	157.60 g/mol
Appearance	Off-white, yellowish to green or brown solid (flakes)
Melting Point	50-55 °C
Boiling Point	>230 °F (>110 °C)
Solubility	Sparingly soluble in water
pKa	4.14±0.10 (Predicted)

## Synthesis and Experimental Protocols

The synthesis of substituted anilines like **3-Chloro-4-methoxyaniline** often involves the reduction of a corresponding nitro compound. A general and illustrative experimental protocol for the synthesis of a structurally similar compound, 3-chloro-4-methylaniline, from 2-chloro-4-nitrotoluene via catalytic hydrogenation is detailed below. This process can be conceptually adapted for the synthesis of **3-Chloro-4-methoxyaniline** from a suitable nitro precursor.

### General Experimental Protocol: Reduction of a Nitroaromatic Compound

Objective: To synthesize a substituted aniline through the reduction of a nitroaromatic precursor.

Materials:

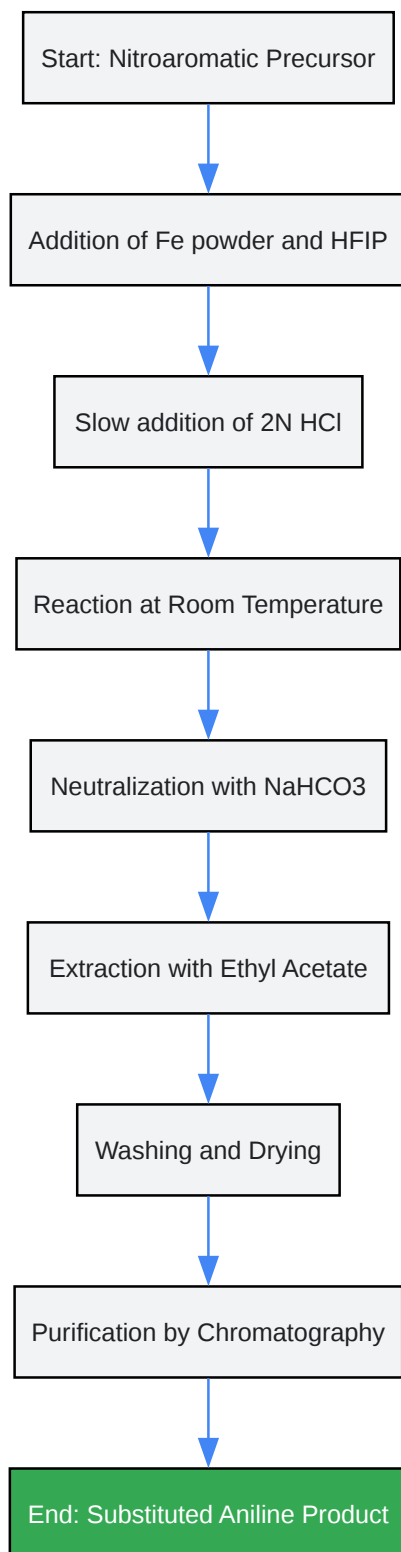
- Nitroaromatic precursor (e.g., 2-chloro-4-nitrotoluene)
- Iron powder
- Hexafluoroisopropanol (HFIP)

- 2N Hydrochloric acid (HCl)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- To a reaction vessel, add the nitro compound (1 equivalent), hexafluoroisopropanol (10 equivalents), and iron powder (5 equivalents).
- Slowly add a 2N aqueous hydrochloric acid solution to the reaction mixture.
- Stir the mixture at room temperature for approximately 30 minutes.
- Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
- Extract the product with ethyl acetate three times.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the final aniline product.

## General Synthesis Workflow for Substituted Anilines



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Caption: General Synthesis Workflow for Substituted Anilines.

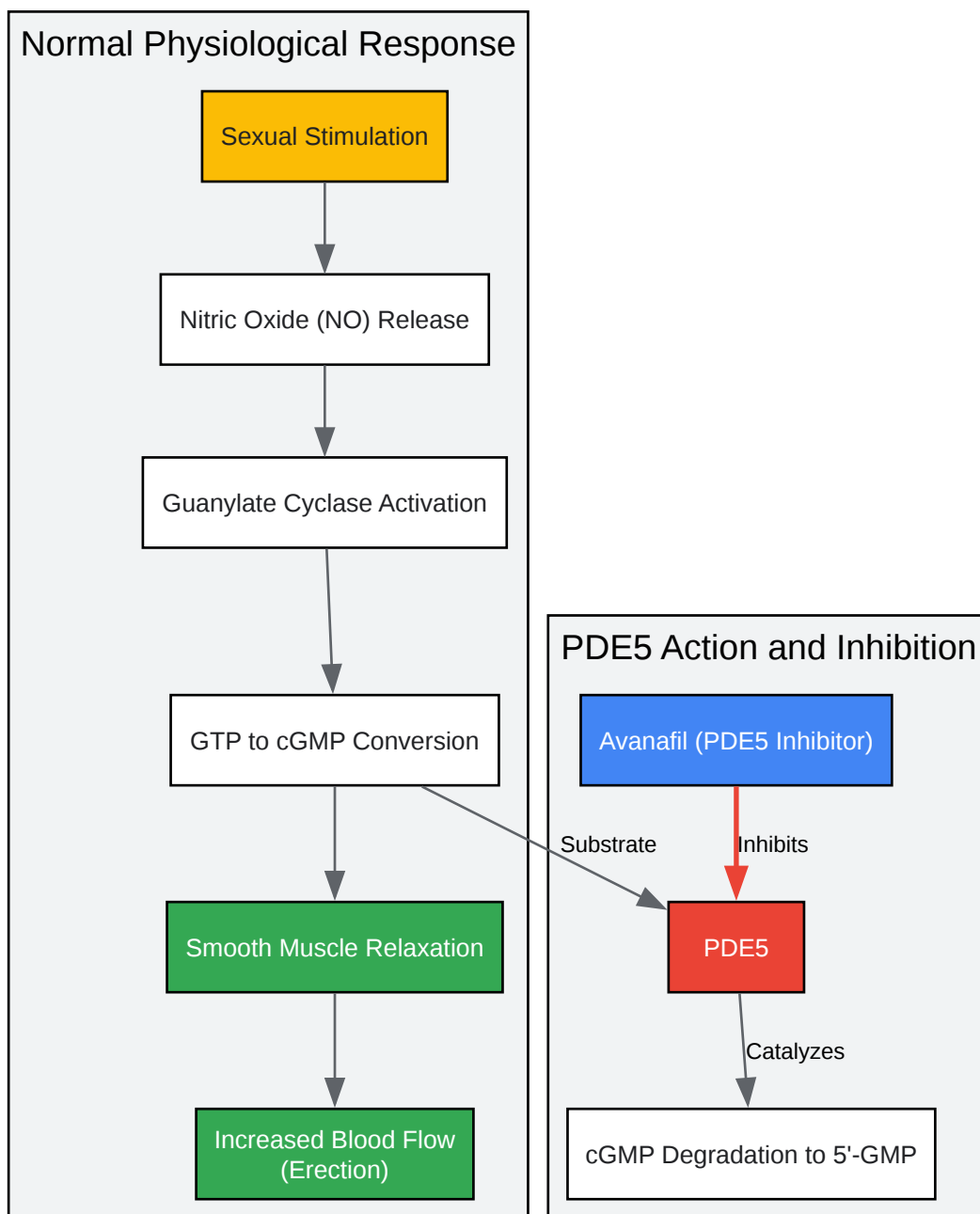
## Applications in Drug Development

**3-Chloro-4-methoxyaniline** and its derivatives are important intermediates in the synthesis of pharmaceuticals. A notable application is in the synthesis of Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. The structural motif provided by **3-Chloro-4-methoxyaniline** is crucial for the biological activity of the final drug molecule.

## Signaling Pathway of PDE5 Inhibitors (e.g., Avanafil)

Avanafil functions by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). The signaling pathway is initiated by sexual stimulation, leading to the release of nitric oxide (NO) in the corpus cavernosum. NO then activates guanylate cyclase, which in turn increases the levels of cGMP. Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow, resulting in an erection. By blocking the degradation of cGMP, PDE5 inhibitors like Avanafil prolong this effect.

## PDE5 Inhibitor Signaling Pathway

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Caption: PDE5 Inhibitor Signaling Pathway.

## Safety and Handling

**3-Chloro-4-methoxyaniline** is harmful if swallowed and may cause skin and eye irritation. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator. Work should be conducted in a well-ventilated area. In case of spills, avoid generating dust and use dry clean-up procedures. Store in a tightly closed container in a cool, dry place. Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.

- To cite this document: BenchChem. [3-Chloro-4-methoxyaniline CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1194202#3-chloro-4-methoxyaniline-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b1194202#3-chloro-4-methoxyaniline-cas-number-and-molecular-weight)

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